molecular formula C18H11ClN2O2S B2930345 N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide CAS No. 477503-79-0

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide

Cat. No.: B2930345
CAS No.: 477503-79-0
M. Wt: 354.81
InChI Key: CCFRPLWRBAJKAC-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Mechanism of Action

Mode of Action

Similar compounds have been shown to exhibit antimicrobial activity , suggesting that this compound may interact with its targets to inhibit microbial growth or function.

Result of Action

Similar compounds have shown antimicrobial activity , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide typically involves the condensation of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ringThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • N-[3-amino-4-(benzoxazol-2-yl)pyrazol-5-yl]phenylamine
  • N-(benzo[d]oxazol-2-yl)-4-methylbenzenesulfonamide
  • 2-phenyl benzoxazole sulfonamide

Uniqueness

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide stands out due to its unique combination of the benzoxazole and thiophene moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of activities compared to similar compounds .

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O2S/c19-16-10-9-15(24-16)17(22)20-12-7-5-11(6-8-12)18-21-13-3-1-2-4-14(13)23-18/h1-10H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFRPLWRBAJKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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